N-Ethyl-2-(4-ethylphenoxy)ethanamine
Overview
Description
N-Ethyl-2-(4-ethylphenoxy)ethanamine is an organic compound that belongs to the class of ethanamines It is characterized by the presence of an ethyl group attached to the nitrogen atom and a 4-ethylphenoxy group attached to the ethanamine backbone
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of muscle relaxants.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(4-ethylphenoxy)ethanamine typically involves the reaction of 4-ethylphenol with ethylene oxide to form 2-(4-ethylphenoxy)ethanol. This intermediate is then reacted with ethylamine under suitable conditions to yield this compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-(4-ethylphenoxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethanamine group can participate in substitution reactions, where the ethyl group or the phenoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Ethyl-2-(4-ethylphenoxy)acetaldehyde, while reduction may produce N-Ethyl-2-(4-ethylphenoxy)ethanol.
Mechanism of Action
The mechanism of action of N-Ethyl-2-(4-ethylphenoxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act on neurotransmitter receptors in the nervous system, resulting in muscle relaxation or other physiological responses.
Comparison with Similar Compounds
N-Ethyl-2-(4-ethylphenoxy)ethanamine can be compared with other similar compounds, such as:
N-Ethyl-2-(3-methylphenoxy)ethanamine: This compound has a methyl group instead of an ethyl group on the phenoxy ring, which may result in different chemical and biological properties.
N-Ethyl-2-(4-methylphenoxy)ethanamine: Similar to the previous compound but with the methyl group in the para position, affecting its reactivity and interactions.
N-Ethyl-2-(4-ethylphenoxy)ethanol: This compound has a hydroxyl group instead of an amine group, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-ethyl-2-(4-ethylphenoxy)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-11-5-7-12(8-6-11)14-10-9-13-4-2/h5-8,13H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMKANSHJXNUGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCNCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651124 | |
Record name | N-Ethyl-2-(4-ethylphenoxy)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-21-9 | |
Record name | N-Ethyl-2-(4-ethylphenoxy)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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